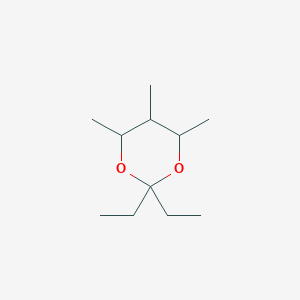
2,2-Diethyl-4,5,6-trimethyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diethyl-4,5,6-trimethyl-1,3-dioxane is an organic compound with a heterocyclic structure. It consists of a six-membered ring containing two oxygen atoms and four carbon atoms, with ethyl and methyl groups attached to the ring. This compound is part of the dioxane family, known for its stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethyl-4,5,6-trimethyl-1,3-dioxane typically involves the acetalization of aldehydes or ketones with ethylene glycol. The reaction is catalyzed by an acid, such as sulfuric acid, and proceeds under mild conditions. The general reaction scheme is as follows:
Acetalization: The aldehyde or ketone reacts with ethylene glycol in the presence of an acid catalyst to form the dioxane ring.
Substitution: The ethyl and methyl groups are introduced through subsequent substitution reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale acetalization processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,2-Diethyl-4,5,6-trimethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dioxane derivatives.
Reduction: Reduction reactions can convert the dioxane ring into more reduced forms.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted dioxanes, which can be further utilized in different chemical processes.
Scientific Research Applications
2,2-Diethyl-4,5,6-trimethyl-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-Diethyl-4,5,6-trimethyl-1,3-dioxane involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its stability and reactivity are attributed to the presence of the dioxane ring, which provides a rigid and electron-rich environment.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxane-4,6-dione:
2,2,5-Trimethyl-1,3-dioxane-4,6-dione: Another dioxane derivative with different substituents.
Uniqueness
2,2-Diethyl-4,5,6-trimethyl-1,3-dioxane is unique due to its specific combination of ethyl and methyl groups, which confer distinct chemical properties and reactivity compared to other dioxane derivatives.
Properties
CAS No. |
61920-47-6 |
|---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
2,2-diethyl-4,5,6-trimethyl-1,3-dioxane |
InChI |
InChI=1S/C11H22O2/c1-6-11(7-2)12-9(4)8(3)10(5)13-11/h8-10H,6-7H2,1-5H3 |
InChI Key |
DGMFKZISTCKOBF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(OC(C(C(O1)C)C)C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















